molecular formula C15H20N2O B12758501 5-Meo-malt CAS No. 1373918-64-9

5-Meo-malt

Cat. No.: B12758501
CAS No.: 1373918-64-9
M. Wt: 244.33 g/mol
InChI Key: AJHGTCBMUIJSQL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-N-methyl-N-allyltryptamine typically involves the alkylation of 5-methoxytryptamine with an appropriate allylating agent. The reaction conditions often require a base such as sodium hydride or potassium carbonate to facilitate the alkylation process. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like crystallization or chromatography, would apply .

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-N-methyl-N-allyltryptamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Methoxy-N-methyl-N-allyltryptamine is unique due to its specific structural modifications, which result in distinct pharmacological properties. Compared to 5-MeO-DMT, it has a longer duration of action and a different receptor binding profile . Its effects are also reported to be less intense but more dissociative compared to 5-MeO-DMT .

Properties

CAS No.

1373918-64-9

Molecular Formula

C15H20N2O

Molecular Weight

244.33 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-N-methylprop-2-en-1-amine

InChI

InChI=1S/C15H20N2O/c1-4-8-17(2)9-7-12-11-16-15-6-5-13(18-3)10-14(12)15/h4-6,10-11,16H,1,7-9H2,2-3H3

InChI Key

AJHGTCBMUIJSQL-UHFFFAOYSA-N

Canonical SMILES

CN(CCC1=CNC2=C1C=C(C=C2)OC)CC=C

Origin of Product

United States

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